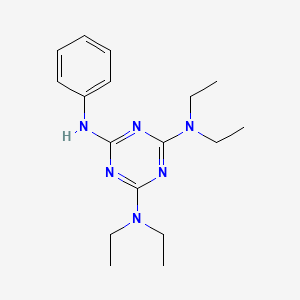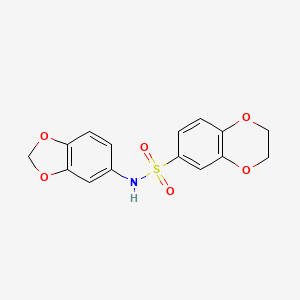
N-1,3-benzodioxol-5-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that alters mood and perception, producing feelings of increased energy, pleasure, emotional warmth, and distorted sensory and time perception. MDMA is often used recreationally, but it is also being studied for its therapeutic potential in treating mental health disorders such as post-traumatic stress disorder (PTSD).
作用机制
MDMA works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Serotonin is particularly important in regulating mood, and the increased release of serotonin is thought to be responsible for MDMA's mood-enhancing effects. However, the increased release of other neurotransmitters may also contribute to the drug's effects.
Biochemical and physiological effects:
MDMA has a number of biochemical and physiological effects on the body. In addition to increasing neurotransmitter release, MDMA also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, especially when the drug is taken in high doses or in combination with other drugs.
实验室实验的优点和局限性
MDMA has several advantages as a research tool. It is relatively easy to synthesize and can be administered orally, making it convenient for research purposes. However, there are also several limitations to using MDMA in lab experiments. The drug has a high potential for abuse and can be dangerous when taken in high doses or in combination with other drugs. Additionally, the effects of MDMA can be difficult to measure objectively, as they are largely subjective and dependent on the individual's mood and environment.
未来方向
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in psychotherapy, particularly for treating N-1,3-benzodioxol-5-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Studies have shown promising results, but more research is needed to determine the safety and efficacy of this approach. Other potential areas of research include the use of MDMA in treating depression, addiction, and other mental health disorders. Additionally, researchers may continue to study the biochemical and physiological effects of MDMA in order to better understand its mechanism of action and potential therapeutic benefits.
合成方法
MDMA is synthesized from safrole, a natural compound found in the oils of the sassafras tree. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is commonly sold in pill form.
科学研究应用
MDMA has been the subject of extensive scientific research, both in terms of its recreational use and its potential therapeutic benefits. Studies have shown that MDMA can increase feelings of empathy, trust, and social connectedness, making it a promising candidate for treating social anxiety and N-1,3-benzodioxol-5-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. MDMA has also been studied as a potential treatment for depression, addiction, and other mental health disorders.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-23(18,11-2-4-12-15(8-11)20-6-5-19-12)16-10-1-3-13-14(7-10)22-9-21-13/h1-4,7-8,16H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBURBXAKNDAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


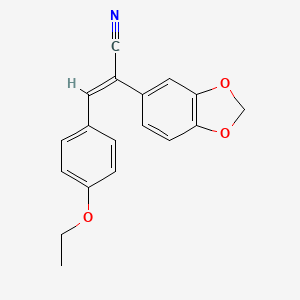
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)

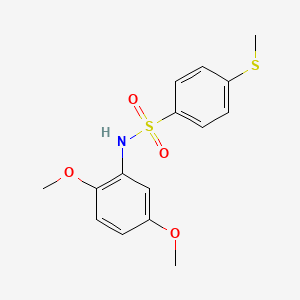
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
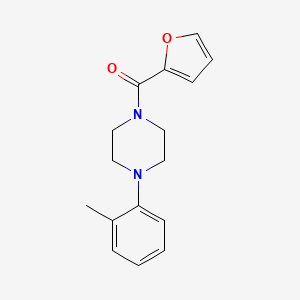
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
